molecular formula C9H10BrFO B3224713 1-(Bromomethyl)-2-(2-fluoroethoxy)benzene CAS No. 123644-43-9

1-(Bromomethyl)-2-(2-fluoroethoxy)benzene

Cat. No. B3224713
CAS RN: 123644-43-9
M. Wt: 233.08 g/mol
InChI Key: FKXPJRSDCRIOKA-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-2-(2-fluoroethoxy)benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with six carbon atoms and alternating single and double bonds. Attached to this ring are a bromomethyl group (-CH2Br) and a 2-fluoroethoxy group (-OCH2CH2F). The presence of bromine and fluorine atoms suggests that this compound might be used in various chemical reactions due to the reactivity of these halogens .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a benzene derivative. The bromomethyl group could potentially be introduced through a free radical bromination reaction, while the 2-fluoroethoxy group might be added through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core. The bromomethyl group would likely cause a slight electron-withdrawing effect due to the electronegativity of bromine, while the 2-fluoroethoxy group might have a similar effect due to the electronegativity of fluorine .


Chemical Reactions Analysis

As a halogenated compound, “this compound” could participate in various types of chemical reactions. The bromine atom could be replaced by other groups in a nucleophilic substitution reaction, or the compound could act as an electrophile in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of bromine and fluorine might increase its density and boiling point compared to non-halogenated analogs. Its solubility would depend on the specific arrangement of these groups .

Mechanism of Action

The mechanism of action of this compound would depend on its use. In a chemical reaction, it could act as an electrophile, reacting with nucleophiles. Alternatively, if used as a pharmaceutical, its mechanism of action would depend on the biological target .

Safety and Hazards

As with any chemical, handling “1-(Bromomethyl)-2-(2-fluoroethoxy)benzene” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or in contact with skin. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be explored for use in organic synthesis, pharmaceutical development, or materials science .

properties

IUPAC Name

1-(bromomethyl)-2-(2-fluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c10-7-8-3-1-2-4-9(8)12-6-5-11/h1-4H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXPJRSDCRIOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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